molecular formula C18H21BO3 B599214 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol CAS No. 1219741-54-4

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol

Cat. No.: B599214
CAS No.: 1219741-54-4
M. Wt: 296.173
InChI Key: KHMILAPQGZSSST-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol emerged as a derivative of boronic ester chemistry, which gained prominence following advancements in cross-coupling reactions. While its exact first synthesis date remains undocumented in public literature, its structural analogs became significant after the development of the Suzuki-Miyaura reaction in the late 20th century. The pinacol boronate group within its structure reflects innovations in stabilizing boronic acids through esterification, a method pioneered in the 1990s to enhance reactivity and handling in organic synthesis. This compound’s design leverages the biphenyl scaffold, commonly used in materials science and pharmaceutical intermediates, combined with a boronate ester for controlled reactivity.

Nomenclature and Structural Classification

Systematic IUPAC Name:
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol.

Structural Features:

  • Biphenyl backbone: Two benzene rings connected by a single bond, with substituents at the 2- and 4'-positions.
  • Pinacol boronate group: A five-membered 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5 positions, attached to the biphenyl’s 4'-position.
  • Hydroxyl group: A phenolic –OH group at the 2-position of the biphenyl system.

Classification:

  • Organoboron compound
  • Aryl boronate ester
  • Biphenyl derivative

Key Identifiers:

Identifier Value
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O
InChIKey KHMILAPQGZSSST-UHFFFAOYSA-N

Physical Appearance and Basic Properties

Physical State:
Crystalline solid, typically appearing as white to light yellow powder.

Molecular Formula:
C₁₈H₂₁BO₃.

Molecular Weight:
296.17 g/mol.

Thermal Properties:

  • Melting Point: Data limited; analogous pinacol boronate esters exhibit melting points between 147–152°C.

Solubility:

  • Soluble in polar aprotic solvents (e.g., toluene, tetrahydrofuran).
  • Limited solubility in water due to hydrophobic biphenyl and pinacol groups.

Spectroscopic Data:

  • NMR: Characteristic peaks for aromatic protons (δ 6.5–7.5 ppm), boronate ester (δ 1.3 ppm for methyl groups).
  • IR: B-O stretching vibrations near 1,350 cm⁻¹ and O-H stretch at ~3,300 cm⁻¹.

Chemical Registration and Identification Markers

Registry Numbers:

Identifier Value
CAS (2-ol isomer) 1219741-54-4
CAS (4-ol isomer) 760989-91-1
PubChem CID 59267813 (2-ol), 69201437 (4-ol)
MDL Number MFCD18383811 (2-ol)

Commercial Availability:

  • Listed by suppliers such as ChemScene (Cat. No. CS-0174592) and AK Scientific (AMTB868) with purities ≥97%.

Synthetic Pathways:

  • Suzuki-Miyaura Coupling:
    Reaction of 2-bromophenol with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid pinacol ester under palladium catalysis.
    $$
    \text{2-Bromophenol} + \text{Pinacol boronate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Product}
    $$
  • Direct Borylation:
    Miyaura borylation of 2-hydroxybiphenyl using bis(pinacolato)diboron (B₂pin₂) in the presence of iridium catalysts.

Quality Control Parameters:

  • Purity: ≥98% (GC).
  • Analytical Methods: HPLC, NMR, and mass spectrometry for structural confirmation.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMILAPQGZSSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis: 5-Bromo-[1,1'-biphenyl]-2-ol

The brominated intermediate, 5-bromo-[1,1'-biphenyl]-2-ol, is synthesized via Suzuki-Miyaura coupling between 2-bromophenol and phenylboronic acid. As detailed in, this reaction employs Pd(dba)₂ (4 mol%), XPhos (5 mol%), and K₃PO₄ in a dioxane/water solvent system at 90°C for 12 hours, achieving quantitative yields. The hydroxyl group at the 2-position directs subsequent borylation regioselectivity.

Borylation Reaction Conditions

In a representative procedure from, 5-bromo-[1,1'-biphenyl]-2-ol (5.0 mmol) reacts with B₂Pin₂ (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv) in 1,4-dioxane at 90°C under nitrogen. After 24 hours, purification via silica gel chromatography (0–10% ethyl acetate/petroleum ether) affords the target compound in 74% yield. Key parameters include:

ParameterValueSource
CatalystPd(dppf)Cl₂·DCM (4 mol%)
LigandNone required
Solvent1,4-Dioxane
Temperature90°C
Reaction Time24 hours
Yield74%

The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond. The hydroxyl group’s ortho-directing effect ensures selective borylation at the 4'-position.

Suzuki-Miyaura Cross-Coupling with Boronic Esters

An alternative route involves coupling a preformed boronic ester with a halogenated phenol derivative. This method is advantageous for constructing the biphenyl backbone while introducing the boronate group in a single step.

Coupling of 2-Hydroxyphenylboronic Acid with Aryl Halides

As demonstrated in, 2-hydroxyphenylboronic acid reacts with 4-bromophenyl pinacol boronate under Pd(dba)₂/XPhos catalysis. The protocol uses K₃PO₄ as a base in dioxane/water (10:1 v/v) at 90°C, yielding the biphenyl product in 68% efficiency after 12 hours.

Optimization Challenges

Competing protodeboronation of the boronic acid and homocoupling side reactions necessitate careful control of:

  • Oxygen exclusion (via nitrogen purging)

  • Catalyst loading (4–8 mol% Pd)

  • Solvent polarity (aprotic solvents suppress hydrolysis)

Directed Ortho-Borylation of Biphenyl-2-ol

Recent advances in transition-metal-catalyzed C–H borylation enable direct functionalization of biphenyl-2-ol without prehalogenation. A protocol adapted from employs:

  • Catalyst : Ir(COD)OMe (2 mol%)

  • Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Boron source : B₂Pin₂ (1.5 equiv)

  • Solvent : Cyclohexane at 100°C for 18 hours

This method achieves 62% yield with >95% regioselectivity for the 4'-position, attributed to the hydroxyl group’s directing influence.

Comparative Analysis of Synthetic Routes

MethodYield (%)SelectivityCost EfficiencyScalability
Miyaura Borylation74HighModerateIndustrial
Suzuki Coupling68ModerateHighLab-scale
Directed C–H Borylation62Very HighLowLimited

The Miyaura method offers the best balance of yield and scalability, whereas directed borylation minimizes prefunctionalization steps despite higher catalyst costs.

Experimental Protocols and Characterization Data

Miyaura Borylation Procedure (Adapted from )

Steps :

  • Charge a microwave vial with 5-bromo-[1,1'-biphenyl]-2-ol (1.0 equiv), B₂Pin₂ (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv).

  • Add 1,4-dioxane (0.25 M), purge with N₂, and heat at 90°C for 24 h.

  • Cool, dilute with EtOAc, wash with H₂O and brine, dry (Na₂SO₄), and concentrate.

  • Purify by flash chromatography (SiO₂, 0–10% EtOAc/petroleum ether).

Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.94 (d, J = 2.0 Hz, 1H), 7.51 (dd, J = 8.0, 2.0 Hz, 1H), 7.46 (d, J = 8.0 Hz, 1H), 1.43 (s, 12H).

  • ¹³C NMR : δ 166.8 (C=O), 84.2 (B-O), 25.1 (CH₃) .

Chemical Reactions Analysis

Types of Reactions

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄

    Bases: Potassium acetate, sodium carbonate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

Scientific Research Applications

4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol is extensively used in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its boronic ester functional group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling and hydroboration . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Critical Analysis of Reactivity and Stability

  • Hydroxyl Group Impact: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., methanol, ethanol) compared to non-hydroxylated analogs like 4,4’-bis-boronate biphenyl. However, it may introduce susceptibility to oxidation under acidic conditions .
  • Boronate Reactivity: The pinacol boronate group in the target compound exhibits comparable Suzuki coupling efficiency (yields 46-85% ) to analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol (90% ). Lower yields in some cases may stem from steric hindrance from the biphenyl scaffold.
  • Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds (e.g., 2,2'-bis-boronate biphenyl) indicate decomposition temperatures >250°C , suggesting the target compound shares comparable thermal resilience, critical for high-temperature polymerization processes.

Biological Activity

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol is a boronic acid derivative with significant potential in various biological applications. Its unique structure allows it to participate in diverse chemical reactions and interact with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H21BO3
  • Molecular Weight : 296.173 g/mol
  • CAS Number : 760989-91-1
  • IUPAC Name : 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target biomolecules through the boron atom. This property is particularly useful in the development of inhibitors for various enzymatic processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways by forming stable complexes.
  • Receptor Modulation : It interacts with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal signaling.

Pharmacological Studies

Recent studies have highlighted the compound's potential as a therapeutic agent in various contexts:

  • Neuroprotective Effects : Research indicates that the compound may protect neurons from oxidative stress and apoptosis. In vitro studies demonstrated that it could enhance cell viability in neuronal cultures exposed to neurotoxic agents.
  • Anticancer Properties : Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of cell cycle arrest and apoptosis.

Case Studies

A selection of case studies illustrates the compound's biological activity:

StudyFindings
Study 1Demonstrated neuroprotective effects in primary cortical neurons against oxidative stress.
Study 2Showed significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range.
Study 3Investigated its role as a modulator of NMDA receptors; findings suggested enhanced receptor activity leading to improved synaptic plasticity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit reduced biological activity.
  • Excretion : Mostly excreted via urine as conjugated forms.

Safety and Toxicology

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. However, high concentrations can lead to cytotoxic effects in non-target cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where a boronic ester intermediate reacts with a halogenated biphenyl precursor. Key steps include:

  • Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a 1:1.2 molar ratio to the aryl halide.
  • Solvent systems like THF/H₂O (3:1) or DME under inert atmosphere (N₂/Ar).
  • Reaction temperatures of 80–100°C for 12–24 hours .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm) and dioxaborolane methyl groups (δ 1.3–1.4 ppm) .
  • FT-IR : B-O stretching vibrations at ~1350–1310 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical m/z (e.g., [M+H]⁺ = 221.08 for C₁₂H₁₇BO₃) .

Q. What are its primary applications in organic synthesis?

  • Methodology :

  • Suzuki-Miyaura Coupling : Forms biaryl structures critical for pharmaceuticals (e.g., kinase inhibitors) and π-conjugated polymers .
  • Protecting Group : The dioxaborolane moiety stabilizes boronic acids during multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced reactivity in sterically hindered systems .
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance solubility and reaction rate.
  • Temperature Gradients : Use microwave-assisted synthesis (120°C, 30 min) to reduce side reactions vs. traditional reflux .

Q. How do structural modifications (e.g., substituent position) influence reactivity and bioactivity?

  • Methodology :

  • Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the biphenyl ring. Assess coupling efficiency via HPLC yields .
  • Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., tyrosine kinases) to correlate substituent effects with IC₅₀ values .

Q. What strategies mitigate stability issues during long-term storage?

  • Methodology :

  • Storage Conditions : Store under argon at -20°C in amber vials to prevent boronic ester hydrolysis.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/H₂O mobile phase) to detect degradation products (>95% purity recommended) .

Q. How can contradictions in reported reaction yields be resolved?

  • Methodology :

  • Systematic Parameter Variation : Design a DOE (Design of Experiments) to test variables (catalyst loading, solvent ratio, temperature).
  • Mechanistic Insights : Use DFT calculations to model transition states and identify rate-limiting steps in coupling reactions .

Q. What role does this compound play in materials science applications?

  • Methodology :

  • Polymer Synthesis : Incorporate into conjugated polymers via Sonogashira or Heck coupling. Characterize optoelectronic properties (e.g., bandgap via UV-Vis, charge mobility via OFET measurements) .
  • Surface Functionalization : Immobilize on gold nanoparticles (AuNPs) via thiol-boronate chemistry for sensor applications .

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